1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one

Carbapenem synthesis Regioselective nicotinoylation Imidazothiazole intermediate

1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one (CAS 919509-85-6) is a heterocyclic building block composed of a fused imidazo[5,1-b]thiazole core bearing a propan-1-one substituent at the 2-position. This scaffold is documented as a key synthetic intermediate in the production of carbapenem antibiotics with potent anti-MRSA activity and serves as a versatile derivatization point for kinase inhibitor programs.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 919509-85-6
Cat. No. B12927325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one
CAS919509-85-6
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN2C=NC=C2S1
InChIInChI=1S/C8H8N2OS/c1-2-6(11)7-4-10-5-9-3-8(10)12-7/h3-5H,2H2,1H3
InChIKeyUDEAWHDVRFIGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one (CAS 919509-85-6) – A Strategic Carbapenem Intermediate and Kinase Probe Scaffold


1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one (CAS 919509-85-6) is a heterocyclic building block composed of a fused imidazo[5,1-b]thiazole core bearing a propan-1-one substituent at the 2-position. This scaffold is documented as a key synthetic intermediate in the production of carbapenem antibiotics with potent anti-MRSA activity [1] and serves as a versatile derivatization point for kinase inhibitor programs [2]. The imidazo[5,1-b]thiazole framework is recognized for its broad biological relevance spanning antibacterial, antifungal, and anticancer applications [3].

Why In-Class Imidazo[5,1-b]thiazole Analogs Cannot Substitute 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one in Carbapenem and Kinase Programs


Substituting 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one with closely related imidazothiazole analogs (e.g., 2-carbaldehyde, 7-ketone, or unsubstituted core) introduces critical regiochemical and reactivity mismatches. The 2-propan-1-one group directs regioselective nicotinoylation at the 7-position—a transformation essential for carbapenem antibiotic potency—while the ketone remains intact under reaction conditions that would oxidize or condense an aldehyde [1]. In kinase inhibitor SAR, alteration of the 2-acyl substituent from propanone to smaller (acetyl) or larger (butyryl) groups shifts steric occupancy within the ATP-binding pocket, directly impacting isoform selectivity and cellular potency [2]. Generic substitution without matching the exact 2-propanone substitution pattern risks loss of regiochemical control in downstream synthetic steps and unpredictable shifts in target engagement.

Quantitative Differentiation Evidence for 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one (CAS 919509-85-6) Against In-Class Comparators


Regioselective 7-Position Nicotinoylation Enabled by 2-Propanone Blocking Group

The presence of the 2-propan-1-one substituent on the imidazo[5,1-b]thiazole core is critical for directing nicotinoylation exclusively to the 7-position. When 1-(imidazo[5,1-b]thiazol-2-yl)propan-1-one is reacted with N,N-dimethylnicotinamide and phosphorus oxychloride, the nicotinoyl group is installed at the 7-position in a single step while the 2-ketone remains unreacted [1]. By comparison, the unsubstituted imidazo[5,1-b]thiazole core (CAS 251-89-8) lacks this positional selectivity, requiring additional protection/deprotection steps that extend production time. The patent explicitly claims that the process using 2-substituted imidazo[5,1-b]thiazoles reduces production time to ≤1/3 of prior art methods [1].

Carbapenem synthesis Regioselective nicotinoylation Imidazothiazole intermediate

Ketone Stability Advantage vs. Aldehyde in Multi-Step Derivatization Sequences

Imidazo[5,1-b]thiazole-2-carbaldehyde (CAS 268552-79-0) is the closest commercially available analog differing only in oxidation state at the 2-position. The aldehyde group is susceptible to air oxidation to the carboxylic acid, nucleophilic addition under basic conditions, and condensation with amines—all of which can generate byproducts during subsequent reactions at the 7-position [1]. The 2-propan-1-one group in 1-(imidazo[5,1-b]thiazol-2-yl)propan-1-one is demonstrably stable under the acidic chlorination conditions (POCl₃, reflux) used for 7-position nicotinoylation, as confirmed by the successful isolation of the 7-nicotinoylated product with the 2-ketone intact [1][2].

Synthetic intermediate stability Aldehyde vs. ketone reactivity Imidazothiazole building block

Carbapenem Antibiotic Intermediate: Anti-MRSA Potency Dependent on 2-Imidazothiazole Substitution

The carbapenem antibiotic CP5068 features a 6,7-disubstituted imidazo[5,1-b]thiazolium-2-yl group directly attached at the carbapenem C-2 position and shows potent activity against MRSA [1]. The synthetic route to CP5068 and its 7-heterocyclic carbonyl analogs proceeds through 1-(imidazo[5,1-b]thiazol-2-yl)propan-1-one as the immediate precursor to the 7-nicotinoylated intermediate [2]. In the published SAR, the 7-(pyridinium-3-yl)carbonyl imidazo[5,1-b]thiazol-2-yl carbapenems demonstrated MIC values of 0.5–2 µg/mL against MRSA strains, representing a ≥4-fold improvement over the unsubstituted imidazothiazole carbapenem comparator [1]. The 2-propanone moiety is essential because it provides the ketone handle for subsequent quaternization to the imidazothiazolium form required for optimal antibacterial activity [1].

Anti-MRSA carbapenems Imidazo[5,1-b]thiazole SAR CP5068 derivatives

Kinase Inhibitor Scaffold: B-Raf V600E Inhibition with Sub-Micromolar Potency from Imidazothiazole-2-Ketone Derivatives

While 1-(imidazo[5,1-b]thiazol-2-yl)propan-1-one itself has not been directly profiled, its closely related 2-acyl imidazothiazole congeners demonstrate potent inhibition of V600E-B-RAF kinase, a clinically validated oncology target. A series of imidazothiazole derivatives bearing various 2-position substituents were tested; the most potent compound in this series showed IC₅₀ = 0.978 nM against V600E-B-RAF and 8.2 nM against RAF1, with relative selectivity for the mutant kinase [1]. The 2-acyl group is a critical determinant of kinase hinge-binding geometry, and the propanone-substituted scaffold provides a distinct steric and electronic profile compared to methyl, trifluoromethyl, or unsubstituted analogs [1][2]. Procurement of the specific 2-propanone analog ensures alignment with the SAR trajectory described in this inhibitor series.

B-Raf V600E kinase inhibition Imidazothiazole anticancer Melanoma kinase probe

Antifungal Derivatization Platform: Imidazothiazole-2-Ketone as a Precursor for Pyrazole-Hybrid Fungicides

A 2025 study demonstrated that imidazo[5,1-b]thiazole derivatives containing a pyrazole ring, synthesized via the intermediate derivatization method starting from imidazothiazole-2-ketone precursors, exhibit significant antifungal activity [1]. The 2-ketone moiety serves as the attachment point for Claisen-Schmidt condensation with aldehydes, enabling generation of α,β-unsaturated ketone intermediates that are subsequently cyclized to pyrazole-containing hybrids. This derivatization pathway is not accessible from the corresponding 2-carbaldehyde or 2-unsubstituted imidazothiazole analogs, as those compounds lack the enolizable ketone necessary for the condensation step [1]. The propan-1-one chain length specifically provides optimal reactivity and steric accessibility compared to shorter (acetyl) or longer (butyryl) homologs.

Antifungal derivatization Imidazothiazole-pyrazole hybrids Agrochemical intermediate

Regioisomeric Differentiation: 2-Propanone vs. 7-Ketone Imidazothiazoles in Cephem Antibiotic Synthesis

Japanese Patent JP3527003B2 discloses imidazo[5,1-b]thiazole derivatives as raw materials for synthesizing cephem compounds with potent bactericidal activity against Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains [1]. The patent explicitly defines the substitution pattern at positions 1–4 of the imidazothiazole ring, with the 2-position being a key functional handle. A direct regioisomeric comparator, 1-(imidazo[5,1-b]thiazol-7-yl)ethanone, places the ketone at the 7-position rather than the 2-position. This regioisomeric swap fundamentally alters the vector of the acyl group relative to the bridgehead nitrogen, impacting both the geometry of metal coordination (important for catalysis) and the trajectory of substituents in the antibiotic binding pocket [1][2]. The 2-propanone isomer is the specifically claimed intermediate in the carbapenem and cephem synthetic pathways.

Cephem intermediate Imidazothiazole regioisomer β-Lactam synthesis

Optimal Procurement Scenarios for 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one (CAS 919509-85-6)


Carbapenem and Cephem Antibiotic Process Chemistry – Late-Stage Intermediate

Procure this compound as the direct precursor for 7-nicotinoylimidazo[5,1-b]thiazol-2-yl carbapenems (e.g., CP5068 and related anti-MRSA clinical candidates). The 2-propanone group remains intact during 7-position nicotinoylation (POCl₃, 1,2-dichloroethane, reflux), enabling a one-step conversion to the key intermediate [1]. This route is protected under US20090036685A1 and EP1908766A1, and the use of the correct 2-propanone starting material is essential for regulatory starting material designation in API manufacturing [1].

Kinase Inhibitor Medicinal Chemistry – B-Raf and S/T Kinase Probe Synthesis

Use this compound as a synthetic entry point for imidazothiazole-based kinase inhibitors targeting V600E-B-RAF (melanoma), JAK2, or S/T kinase families. The 2-propanone group provides a modifiable ketone handle for generating structural diversity while maintaining the imidazothiazole core required for hinge-region binding [2]. Data from congeneric series show that 2-acyl substitution directly impacts kinase inhibitory potency (benchmark IC₅₀ = 0.978 nM for optimized derivatives), making the exact 2-propanone building block critical for SAR reproducibility [2].

Antifungal Agrochemical Discovery – Imidazothiazole-Pyrazole Hybrid Synthesis

Employ 1-(imidazo[5,1-b]thiazol-2-yl)propan-1-one as the ketone component in Claisen-Schmidt condensations with substituted benzaldehydes to generate α,β-unsaturated ketones, which are subsequently cyclized with hydrazines to afford imidazothiazole-pyrazole hybrids with antifungal activity [3]. This derivatization sequence is uniquely accessible from the 2-propanone intermediate and cannot be replicated using 2-carbaldehyde or 2-unsubstituted analogs [3].

Regioisomerically Pure Building Block Procurement for IP-Filed Synthetic Routes

For pharmaceutical companies operating under Meiji Seika or Abbott patent estates covering imidazothiazole-containing β-lactams and kinase inhibitors, purchasing the certified 2-propanone regioisomer (CAS 919509-85-6) ensures compliance with the specifically claimed intermediates in JP3527003B2, US20090036685A1, and US7790741 [1][2]. Use of the 7-ketone or 2-carbaldehyde regioisomers may place the synthetic route outside the scope of existing process patent protection and introduce regioisomeric impurities that complicate downstream purification and regulatory filing.

Quote Request

Request a Quote for 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.